molecular formula C28H26N2O6S B11575520 methyl 2-{3,9-dioxo-1-[3-(pentyloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{3,9-dioxo-1-[3-(pentyloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11575520
M. Wt: 518.6 g/mol
InChI Key: DYABWUGOEUBAFH-UHFFFAOYSA-N
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Description

METHYL 2-{3,9-DIOXO-1-[3-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a unique combination of chromeno, pyrrol, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{3,9-DIOXO-1-[3-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group transformations to yield the final product. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{3,9-DIOXO-1-[3-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

METHYL 2-{3,9-DIOXO-1-[3-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 2-{3,9-DIOXO-1-[3-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{3,9-DIOXO-1-[3-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its complex structure, which combines multiple heterocyclic moieties.

Properties

Molecular Formula

C28H26N2O6S

Molecular Weight

518.6 g/mol

IUPAC Name

methyl 2-[3,9-dioxo-1-(3-pentoxyphenyl)-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H26N2O6S/c1-4-5-8-14-35-18-11-9-10-17(15-18)22-21-23(31)19-12-6-7-13-20(19)36-24(21)26(32)30(22)28-29-16(2)25(37-28)27(33)34-3/h6-7,9-13,15,22H,4-5,8,14H2,1-3H3

InChI Key

DYABWUGOEUBAFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

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